8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction typically occurs at 140°C and results in high yields within a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The eco-friendly nature of this method, combined with its high efficiency, makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with an amine can yield an amino derivative, while condensation reactions can result in fused heterocyclic compounds.
Scientific Research Applications
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Material Sciences: The compound’s unique structure makes it suitable for applications in material sciences, such as the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses . Similarly, as a JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Uniqueness
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN4/c1-9-7-11-10-6-5(8)3-2-4-12(6)7/h2-4H,1H3,(H,9,11) |
InChI Key |
UCYAKACHCWGVJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C2N1C=CC=C2Br |
Origin of Product |
United States |
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